![molecular formula C17H11N3O4 B6476675 7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 2640972-96-7](/img/structure/B6476675.png)
7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
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Description
The compound “7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups and rings, including a chromen-2-one ring, a pyridin ring, and an oxadiazol ring . These structural components are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the chromen-2-one and pyridin rings . The methoxy, oxadiazol, and pyridin groups would contribute to the compound’s polarity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The chromen-2-one and pyridin rings might undergo electrophilic substitution reactions, while the oxadiazol ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its stability might be influenced by the aromaticity of its rings .Mechanism of Action
Target of Action
The compound “7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one” is a complex molecule that likely interacts with multiple targets. It’s worth noting that both indole and pyridine derivatives, which are structurally similar to parts of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial actions .
Mode of Action
These could include competitive inhibition, allosteric modulation, or even covalent bonding . The resulting changes could involve alterations in signal transduction pathways, gene expression, or enzymatic activity.
Biochemical Pathways
Given the broad range of biological activities associated with indole and pyridine derivatives , it is likely that this compound could impact a variety of biochemical pathways. These could include pathways involved in inflammation, cell proliferation, apoptosis, and microbial growth.
Result of Action
Given the wide range of biological activities associated with indole and pyridine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels. These could include alterations in cell signaling, changes in gene expression, induction of apoptosis, or inhibition of microbial growth.
Safety and Hazards
properties
IUPAC Name |
7-methoxy-3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c1-22-12-5-4-10-7-13(17(21)23-14(10)8-12)16-20-19-15(24-16)11-3-2-6-18-9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZQIFQTTYDKHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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